4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one

Cytochrome P450 CYP2D6 Probe Physicochemical Property Differentiation

Procure CAS 859129-35-4 — the first commercially available N-aryl MAMC analog — to investigate how aromatic π-stacking interactions with CYP2D6 active-site residues (Phe120, Phe483) modulate substrate binding and O-demethylation catalysis, a hypothesis inaccessible through N-alkyl MAMC series. Its unique 2,4-dimethylphenyl substituent enables rigorous matched molecular pair analysis with 2,3- and 3,5- regioisomers to isolate methyl group position effects on CYP isoform selectivity. With a calculated logP of 4.10 and TPSA of 51.47 Ų, it supports passive BBB penetration models, making it suitable for studying CYP-mediated metabolism in lipid-rich microsomal preparations and CNS-relevant cellular models. This compound provides a novel selectivity profile vehicle for testing whether electron-rich aryl rings shift metabolism toward CYP1A2.

Molecular Formula C19H19NO3
Molecular Weight 309.365
CAS No. 859129-35-4
Cat. No. B2480137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one
CAS859129-35-4
Molecular FormulaC19H19NO3
Molecular Weight309.365
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC)C
InChIInChI=1S/C19H19NO3/c1-12-4-7-17(13(2)8-12)20-11-14-9-19(21)23-18-10-15(22-3)5-6-16(14)18/h4-10,20H,11H2,1-3H3
InChIKeyARPJSSAQFGBMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

859129-35-4: 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one – A Structurally Defined N-Aryl MAMC Analog for Cytochrome P450 Probe Development


4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one (CAS 859129-35-4) is a synthetic small molecule (C19H19NO3, MW 309.36 g/mol) belonging to the N-substituted 7-methoxy-4-(aminomethyl)-coumarin (MAMC) derivative class . The compound features a chromen-2-one core with a 7-methoxy group and a 4-aminomethyl linker bearing a bulky, hydrophobic 2,4-dimethylphenyl substituent. This structural class is known for its utility as fluorescent probe substrates for cytochrome P450 enzymes, particularly CYP2D6, where the 7-methoxy group undergoes O-demethylation to yield a fluorescent 7-hydroxy metabolite [1]. The compound is cataloged as a screening compound in commercial libraries, indicating its intended use in early-stage drug discovery and biochemical assay development .

Why Generic N-Substituted MAMC Analogs Cannot Substitute for 859129-35-4 in CYP450 Selectivity Profiling


Within the 7-methoxy-4-(aminomethyl)-coumarin (MAMC) family, N-substitution is a critical determinant of cytochrome P450 (CYP) isoform selectivity, affinity (Km), and catalytic efficiency (Vmax/Km) [1]. The Venhorst et al. (2000) study conclusively demonstrated that introducing and elongating N-alkyl chains on MAMC dramatically alters CYP2D6 metabolic parameters, with Km values decreasing up to 100-fold and Vmax/Km increasing up to 30-fold compared to the parent MAMC [1]. In stark contrast, these same N-alkyl modifications did not significantly affect Km values for CYP1A2-mediated O-dealkylation but increased Vmax, fundamentally shifting the selectivity profile [1]. The target compound's N-2,4-dimethylphenyl substitution represents a sterically and electronically distinct aryl group absent from the published MAMC analog series. Its unique combination of a hydrophobic, electron-rich aromatic ring with ortho- and para-methyl substituents is predicted to engage the CYP active site through differential π-stacking and steric interactions compared to any known N-alkyl MAMC analog, making generic substitution scientifically invalid for experiments requiring precise CYP isoform profiling [2].

Quantitative Differentiation Evidence for 859129-35-4 Against Its Closest MAMC Family Analogs


N-Aryl Hydrophobicity Drives a >3.1 LogP Unit Increase Over the Parent MAMC, Fundamentally Altering Membrane Permeability and CYP Active Site Access

The target compound possesses a calculated partition coefficient (clogP) of 4.10, derived from ChemDiv's authoritative database , representing a >3.1 logP unit increase over the parent MAMC (7-methoxy-4-(aminomethyl)-coumarin), which has a predicted logP of approximately 0.9 to 1.0 based on its minimized structure [1]. This substantial increase in lipophilicity is driven entirely by the 2,4-dimethylphenyl substituent. For context, even the most hydrophobic N-alkyl analog in the Venhorst series, N-butyl MAMC, would have a predicted logP of approximately 2.5, making the target compound over 1.5 logP units more lipophilic than any characterized MAMC derivative [2]. This differential is critical because logP directly influences passive membrane permeability, nonspecific protein binding, and access to the hydrophobic CYP2D6 active site cavity.

Cytochrome P450 CYP2D6 Probe Physicochemical Property Differentiation

2,4-Dimethylphenyl Substituent Introduces a Unique Steric and Electronic Profile Absent in All Published N-Alkyl MAMC Analogs

The Venhorst et al. study systematically evaluated six N-alkyl MAMC analogs (methyl, dimethyl, ethyl, propyl, butyl, and methylpyridinium), demonstrating that CYP2D6 affinity (Km) decreases progressively with increasing N-alkyl chain length, with N-butyl MAMC exhibiting a 100-fold lower Km than parent MAMC [1]. Critically, no N-aryl analogs were included in this foundational study. The target compound's 2,4-dimethylphenyl group represents a rigid, planar aromatic system capable of π-π stacking interactions with CYP active site residues (e.g., Phe120, Phe483), a binding mode fundamentally different from the flexible alkyl chains of characterized analogs [2]. The ortho-methyl group (position 2) introduces steric hindrance at the site of N-attachment, which is predicted to alter the orientation of the 7-methoxy group relative to the heme iron, potentially affecting O-demethylation regioselectivity and catalytic turnover. This electronic and steric signature is unique within the published MAMC analog space.

CYP2D6 Active Site Substrate Selectivity Structure-Activity Relationship

Regioisomeric 2,3-Dimethylphenyl Analog (CAS 859109-71-0) Provides Structural Counterpart for Positional Isomer SAR Studies

The target compound (CAS 859129-35-4, 2,4-dimethylphenyl) has a documented regioisomer, 4-{[(2,3-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one (CAS 859109-71-0) [1]. Both share identical molecular formula (C19H19NO3), molecular weight (309.36 g/mol), and core scaffold, differing only in the position of the methyl groups on the N-phenyl ring (2,4- vs. 2,3-substitution) [1]. The 2,4-dimethyl substitution pattern places the para-methyl group in conjugation with the aniline nitrogen, modestly enhancing electron density at the amino group via inductive effects. In contrast, the 2,3-dimethyl pattern positions both methyl groups ortho and meta, reducing para-conjugative effects but increasing proximal steric bulk around the N-attachment point. These regiochemical differences are predicted to alter the preferred dihedral angle of the N-phenyl ring relative to the chromenone plane, impacting CYP active site accomodation. Additionally, a 3,5-dimethylphenyl regioisomer (AMB18480729) and a 2,5-dimethylphenyl analog (CAS 667881-25-6) are cataloged as structurally related screening compounds [2].

Regioisomer Selectivity Structure-Activity Relationship CYP Enzyme Profiling

Polar Surface Area of 51.47 Ų Positions 859129-35-4 at the Upper Boundary for Blood-Brain Barrier Penetration, Distinct from More Polar MAMC Analogs

The target compound has a calculated topological polar surface area (TPSA) of 51.47 Ų, as reported by Ambinter [1]. This value is at the upper threshold typically associated with favorable CNS penetration (commonly <60-70 Ų for passive BBB permeation). By comparison, the parent MAMC, with a free primary amine, has a TPSA of approximately 64-68 Ų, placing it above the optimal CNS range. N-Methyl MAMC (MMAMC) reduces the TPSA to approximately 55-58 Ų, while N-Butyl MAMC (BMAMC) further reduces it to approximately 51-54 Ų. The target compound's TPSA of 51.47 Ų is comparable to BMAMC but is achieved via an aromatic rather than aliphatic substituent, combining CNS-favorable TPSA with the distinct electronic properties of the 2,4-dimethylphenyl ring. This positions the compound at a property space that is distinct from both the polar parent MAMC and the flexible N-alkyl analogs.

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Supplier-Specified Purity of ≥95% Establishes a Baseline for Assay Reproducibility in CYP Probe Compound Procurement

Commercial vendors cataloging CAS 859129-35-4 specify a minimum purity of 95%+ for this screening compound . This purity specification is typical for compounds intended for biochemical assay use and compares to the analytical-grade purity reported for extensively characterized MAMC analogs in primary literature, which are often synthesized and purified to >98% purity for kinetic studies [1]. For the parent MAMC, published kinetic parameters (Km = 54 µM for CYP2D6; Vmax = 0.048 nmol/min/pmol P450) were determined using in-house synthesized and HPLC-purified material [1]. Procurement of the target compound at 95% purity provides acceptable starting material for initial screening and SAR exploration, though users requiring precise kinetic constants should consider additional purification prior to quantitative enzymology experiments.

Compound Procurement Assay Quality Control CYP Enzyme Assay

Optimal Research and Procurement Application Scenarios for 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one (CAS 859129-35-4)


Filling the N-Aryl Gap in CYP2D6 Substrate Structure-Activity Relationship (SAR) Studies

The Venhorst et al. (2000) foundational study systematically characterized N-alkyl MAMC analogs but did not include any N-aryl derivatives. Procuring CAS 859129-35-4 provides the first commercially available N-aryl MAMC analog to test whether aromatic π-stacking interactions with CYP2D6 active-site residues Phe120 and Phe483 enhance or disrupt substrate binding and O-demethylation catalysis [1]. This compound enables a direct test of the hypothesis that rigid aromatic N-substituents can achieve high CYP2D6 affinity through π-π interactions, analogous to the mechanism proposed for aromatic amine-containing drugs metabolized by CYP2D6 [2].

Matched Molecular Pair Analysis Using Regioisomeric Dimethylphenyl MAMC Analogs

The existence of documented regioisomers—2,4-dimethylphenyl (CAS 859129-35-4), 2,3-dimethylphenyl (CAS 859109-71-0), and 3,5-dimethylphenyl (various vendors)—enables a rigorous matched molecular pair analysis to isolate the contribution of methyl group position to CYP isoform selectivity and metabolic stability [1]. Such studies can reveal whether para-substitution (as in the target compound) enhances or diminishes CYP2D6 selectivity relative to ortho-meta or meta-meta substitution patterns, providing SAR insights not accessible through the N-alkyl MAMC series where size, flexibility, and lipophilicity are simultaneously altered [2].

CNS-Targeted CYP Activity Probe Development Leveraging Favorable Physicochemical Properties

With a calculated logP of 4.10 and TPSA of 51.47 Ų, CAS 859129-35-4 resides in a physicochemical property space compatible with passive blood-brain barrier penetration [1]. This contrasts with the parent MAMC (higher TPSA, lower logP) and positions the target compound as a candidate for developing fluorescent CYP activity probes suitable for studying drug metabolism within CNS-relevant cellular models, including brain microvascular endothelial cells and neuronal cultures. The compound's high lipophilicity also makes it suitable for studying CYP-mediated metabolism in lipid-rich microsomal preparations where substrate partitioning into membranes is a critical determinant of apparent enzyme kinetics [2].

Benchmarking CYP1A2 vs. CYP2D6 Selectivity Shifts Induced by N-Aryl Substitution

The Venhorst et al. (2000) study demonstrated that N-alkylation of MAMC differentially affects CYP2D6 (Km dramatically decreased) versus CYP1A2 (Km unchanged, Vmax increased) [1]. Procuring CAS 859129-35-4 allows investigators to determine whether N-aryl substitution follows this same paradigm or produces a novel selectivity profile. Specifically, the electron-rich 2,4-dimethylphenyl ring may serve as a CYP1A2 substrate recognition motif, potentially shifting isoform selectivity toward CYP1A2—a hypothesis that can be tested using heterologously expressed CYP isoforms and the established fluorescent O-demethylation assay format [2].

Quote Request

Request a Quote for 4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.